molecular formula C12H12N2O2 B13514455 1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid

1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B13514455
M. Wt: 216.24 g/mol
InChI Key: GPVXHUVJULQHPN-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that features a benzimidazole core fused with a cyclobutyl group and a carboxylic acid functional group

Preparation Methods

The synthesis of 1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with o-phenylenediamine, followed by cyclization and subsequent carboxylation. Industrial production methods may involve the use of catalysts to enhance yield and selectivity, as well as optimized reaction conditions such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents such as halogens or alkylating agents.

Scientific Research Applications

1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzimidazole core is known to interact with biological macromolecules, influencing pathways related to cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid can be compared with other benzimidazole derivatives such as:

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-cyclobutylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c15-12(16)8-4-5-11-10(6-8)13-7-14(11)9-2-1-3-9/h4-7,9H,1-3H2,(H,15,16)

InChI Key

GPVXHUVJULQHPN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=NC3=C2C=CC(=C3)C(=O)O

Origin of Product

United States

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